molecular formula C20H22N4O3S B2910079 3-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1396862-24-0

3-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

Cat. No. B2910079
CAS RN: 1396862-24-0
M. Wt: 398.48
InChI Key: JVCDSTCFHPLBQE-UHFFFAOYSA-N
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Description

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals, and a pyrimido[2,1-b][1,3]thiazin-6(2H)-one moiety, which is a less common but still significant structural motif. The acetylphenyl group attached to the piperazine ring could potentially contribute to the lipophilicity of the compound .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple rings. The piperazine ring is flexible and can adopt various conformations, while the pyrimido[2,1-b][1,3]thiazin-6(2H)-one ring system is more rigid .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the carbonyl group could undergo nucleophilic addition reactions, and the piperazine ring could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the piperazine ring could enhance the solubility of the compound in polar solvents .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Piperazine derivatives are known to have a wide range of biological activities, including acting as antagonists at various receptor sites .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activities of this compound, as well as modifications to its structure to enhance its activity or reduce potential side effects .

properties

IUPAC Name

3-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-14(25)15-2-4-17(5-3-15)22-8-10-23(11-9-22)19(27)16-12-24-18(26)6-7-21-20(24)28-13-16/h2-7,16H,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCDSTCFHPLBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CN4C(=O)C=CN=C4SC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

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